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molecular formula C10H12BrNOS B8696833 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide CAS No. 63123-34-2

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide

Cat. No. B8696833
M. Wt: 274.18 g/mol
InChI Key: KMZBNPIZUBVKDQ-UHFFFAOYSA-M
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Patent
US06368864B1

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and 2-bromoethanol (49.2 g) was stirred and heated in an oil bath at 110° C. for 18 hours. After cooling the reaction mixture to room temperature, adding ethyl acetate (100 ml), and decanting, the resultant solid was then dissolved in methanol (50 ml) and precipitated with ethyl acetate (300 ml). The solid was again recrystallized from a mixture of methanol and ethyl acetate, washed with ethyl acetate (2×25 ml) and dried in an oven under high vacuum at 50° C. overnight to obtain 4.21 g (39%) of 4a.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11][CH2:12][CH2:13][OH:14]>C(OCC)(=O)C>[Br-:11].[OH:14][CH2:13][CH2:12][N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
49.2 g
Type
reactant
Smiles
BrCCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
decanting
DISSOLUTION
Type
DISSOLUTION
Details
the resultant solid was then dissolved in methanol (50 ml)
CUSTOM
Type
CUSTOM
Details
precipitated with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The solid was again recrystallized from a mixture of methanol and ethyl acetate
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried in an oven under high vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
[Br-].OCC[N+]1=C(SC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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